1-(difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride
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Overview
Description
1-(difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride is a compound of significant interest in the field of organic chemistry It features a difluoromethyl group attached to a pyrazole ring, which is further substituted with a methylpyrrole moiety
Preparation Methods
The synthesis of 1-(difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride typically involves multiple steps of organic reactions. One common method involves the difluoromethylation of heterocycles via a radical process . This process is crucial for constructing difluoromethyl substituted scaffolds, which are core moieties of various biologically and pharmacologically active ingredients . Industrial production methods may involve the acidification of sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ by reacting carbon dioxide with water .
Chemical Reactions Analysis
1-(difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride has a wide range of scientific research applications:
Biology: It is used in the study of biological processes and the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s stability and bioavailability, making it more effective in its applications . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
1-(difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride can be compared with other similar compounds, such as:
(2,3-difluorobenzyl){[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine: This compound also features a difluoromethyl group attached to a pyrazole ring, but with different substituents.
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine: This compound has a similar structure but with a phenylethyl group instead of a methylpyrrole moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13ClF2N4 |
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Molecular Weight |
262.69 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H12F2N4.ClH/c1-15-5-2-3-8(15)7-13-9-4-6-16(14-9)10(11)12;/h2-6,10H,7H2,1H3,(H,13,14);1H |
InChI Key |
DXYNPUWNXQKHHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
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